![molecular formula C18H14N2O2S B2545148 2-(3-hydroxyphényl)-7-méthyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872209-35-3](/img/structure/B2545148.png)
2-(3-hydroxyphényl)-7-méthyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrimidine core with a thione group, which contributes to its unique chemical properties.
Applications De Recherche Scientifique
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
Target of Action
Similar pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
It can be inferred from related pyridopyrimidine derivatives that these compounds inhibit dhfr, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA, causing the death of cancer cells .
Biochemical Pathways
Related pyridopyrimidine derivatives have been reported to affect the synthesis of rna and dna by inhibiting dhfr . This inhibition disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
Similar pyridopyrimidine derivatives have been predicted to have good pharmacokinetic properties in theoretical kinetic studies .
Result of Action
Related pyridopyrimidine derivatives have been reported to cause cell death by inhibiting the synthesis of rna and dna .
Action Environment
It’s worth noting that the synthesis of similar pyridopyrimidine derivatives has been reported to be efficiently carried out in water, an environmentally benign solvent .
Analyse Biochimique
Biochemical Properties
For instance, some pyrimidine derivatives have been found to inhibit the activity of D-Dopachrome Tautomerase (D-DT), a key enzyme involved in cancer progression .
Cellular Effects
Related pyrimidine derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This suppression can be explained by the induction of cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway .
Molecular Mechanism
Related compounds have been found to inhibit the activity of D-DT, a key enzyme involved in cancer progression . This inhibition could potentially lead to the suppression of cancer cell proliferation .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using environmentally benign procedures, leading to high yields of products of greater purity .
Metabolic Pathways
Pyrimidine metabolism is a dynamic and versatile pathway in pathogens and humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert a carbonyl group into a thione group . The reaction conditions usually require heating and the presence of a suitable solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve combinatorial and parallel synthesis techniques to optimize yield and purity. The use of automated synthesis platforms can facilitate the large-scale production of pyrimidine-thiones, ensuring consistency and efficiency in the manufacturing process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-thiones: Compounds with similar core structures but different substituents.
Chromeno-pyrimidines: Compounds with a chromeno-pyrimidine core but lacking the thione group.
Uniqueness
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of both the chromeno-pyrimidine core and the thione group, which confer distinct chemical and biological properties. Its ability to inhibit enzymes and interact with DNA makes it a valuable compound for medicinal chemistry research .
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-6-15-12(7-10)9-14-17(22-15)19-16(20-18(14)23)11-3-2-4-13(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJDNFLIHIFQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
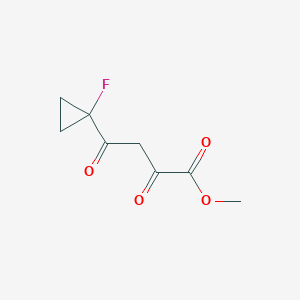
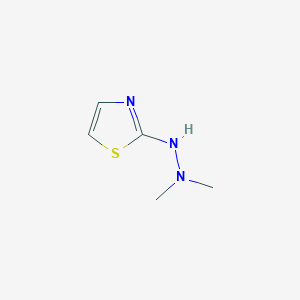
![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)
![3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine](/img/structure/B2545072.png)
![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)
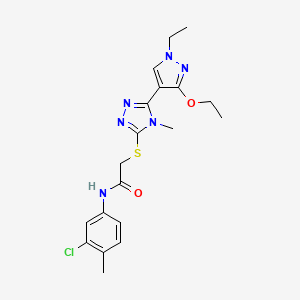
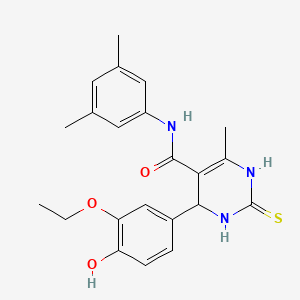
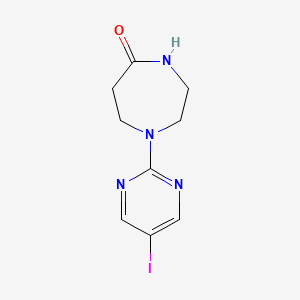
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)
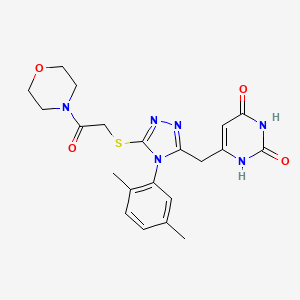
![methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2545081.png)
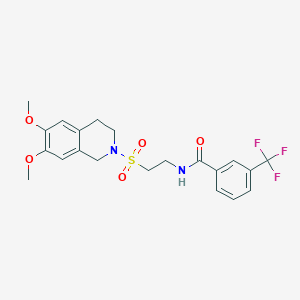
![2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2545086.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)
